molecular formula C19H30IN3O4 B12705731 Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) CAS No. 97051-01-9

Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester)

Cat. No.: B12705731
CAS No.: 97051-01-9
M. Wt: 491.4 g/mol
InChI Key: VVZOOIRTHVPPLQ-UHFFFAOYSA-M
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Description

Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with various functional groups. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) typically involves multiple steps. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This reaction produces an intermediate, which is then further reacted with triethylamine and dimethylcarbamate under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) involves its interaction with specific molecular targets and pathways. The compound is known to act on enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium, (2-(6-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)triethyl-, iodide, dimethylcarbamate (ester) is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

97051-01-9

Molecular Formula

C19H30IN3O4

Molecular Weight

491.4 g/mol

IUPAC Name

2-[6-(dimethylcarbamoyloxy)-3-oxo-1,4-benzoxazin-4-yl]ethyl-triethylazanium;iodide

InChI

InChI=1S/C19H30N3O4.HI/c1-6-22(7-2,8-3)12-11-21-16-13-15(26-19(24)20(4)5)9-10-17(16)25-14-18(21)23;/h9-10,13H,6-8,11-12,14H2,1-5H3;1H/q+1;/p-1

InChI Key

VVZOOIRTHVPPLQ-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CCN1C(=O)COC2=C1C=C(C=C2)OC(=O)N(C)C.[I-]

Origin of Product

United States

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